molecular formula C14H14FN5O2S B2384352 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-fluorobenzenesulfonamide CAS No. 2034525-49-8

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-fluorobenzenesulfonamide

Cat. No.: B2384352
CAS No.: 2034525-49-8
M. Wt: 335.36
InChI Key: AUCSKRDZFLALRN-UHFFFAOYSA-N
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Description

“N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-fluorobenzenesulfonamide” is a complex organic compound. It contains a triazolopyrimidine core, which is a fused ring system incorporating a triazole and a pyrimidine . This type of structure is found in various important structures in agriculture and medicinal chemistry .


Synthesis Analysis

The synthesis of triazolopyrimidines can be achieved through various methods. One common approach involves the annulation of a pyrimidine moiety to a triazole ring . Another method involves the Dimroth rearrangement of triazolopyrimidines .


Molecular Structure Analysis

The molecular structure of “this compound” is complex due to the presence of multiple ring systems and functional groups . The compound contains a triazolopyrimidine core, which is a fused ring system incorporating a triazole and a pyrimidine .


Chemical Reactions Analysis

Triazolopyrimidines can undergo various chemical reactions. For instance, they can be synthesized through the annulation of a pyrimidine moiety to a triazole ring . They can also be synthesized through the Dimroth rearrangement of triazolopyrimidines .

Scientific Research Applications

Antitumor Activity

Studies have illustrated the significant potential of derivatives of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-fluorobenzenesulfonamide in cancer treatment. For instance, derivatives have shown high growth inhibitory activity against prostate and lung cancer cell lines. A particular compound exhibited superior antitumor activity at submicromolar levels, inducing cancer cell apoptosis through cell cycle arrest and activation of the caspase-3 dependent pathway (Fares et al., 2014).

Antibacterial Activity

Research into these compounds has also revealed their effectiveness as antibacterial agents. Derivatives have been synthesized with substantial antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. This suggests potential for the development of new antibacterial treatments (Prakash et al., 2007).

Herbicidal Applications

In the agricultural sector, certain derivatives have been investigated for their herbicidal activities. These studies have focused on understanding the structure-activity relationships to enhance efficacy against various weed species. The findings suggest that specific substitutions can lead to selective and potent herbicidal activity, providing insights into the design of new agrochemicals (Lee et al., 1996).

Synthetic Applications

The synthesis and characterization of this compound derivatives have been an area of interest, offering new methodologies and insights into the structural properties of these compounds. Research has highlighted efficient synthetic routes and the potential for these derivatives to serve as intermediates in the development of new chemical entities with varied biological activities (Erkin & Krutikov, 2007).

Properties

IUPAC Name

2-fluoro-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN5O2S/c15-12-5-1-2-6-13(12)23(21,22)19-7-3-4-11-8-16-14-17-10-18-20(14)9-11/h1-2,5-6,8-10,19H,3-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUCSKRDZFLALRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)S(=O)(=O)NCCCC2=CN3C(=NC=N3)N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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